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molecular formula C₄HBrCl₂N₂ B017362 5-Bromo-2,4-dichloropyrimidine CAS No. 36082-50-5

5-Bromo-2,4-dichloropyrimidine

Cat. No. B017362
M. Wt: 227.87 g/mol
InChI Key: SIKXIUWKPGWBBF-UHFFFAOYSA-N
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Patent
US04408048

Procedure details

5-bromouracil (30 g, 0.16 mole) was added to a flask containing 130 ml of POCl3. The mixture was heated at reflux for 4 days. During this time the reaction contents were protected from atmospheric moisture; HCl gas was evolved and the solution became homogeneous. Excess POCl3 was removed by distillation at atmospheric pressure. Continued distillation at reduced pressure afforded the title compound, bp 85°-90°/4 mm (29.7 g, 82% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[NH:4][C:5](=O)[NH:6][CH:7]=1.[ClH:10].O=P(Cl)(Cl)[Cl:13]>>[Br:1][C:2]1[C:3]([Cl:13])=[N:4][C:5]([Cl:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
During this time the reaction contents
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Continued distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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